BenchChemオンラインストアへようこそ!

6-(Piperazin-1-YL)pyridin-3-amine

Pharmaceutical Analysis CDK4/6 Inhibitor Impurity Standard

This is the exact Ribociclib Impurity 35 and core hinge-binding building block for CDK4/6 inhibitor synthesis. The free secondary amine on the piperazine ring enables direct N-alkylation/acylation without deprotection steps, critical for efficient derivatization. With LogP 0.093 and 50 mg/mL aqueous solubility, it offers superior formulation potential over lipophilic analogs. No positional isomer or substituted piperazine can substitute for this specific entity in regulatory impurity profiling per ICH Q3A.

Molecular Formula C9H14N4
Molecular Weight 178.23 g/mol
CAS No. 119285-06-2
Cat. No. B037947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Piperazin-1-YL)pyridin-3-amine
CAS119285-06-2
Molecular FormulaC9H14N4
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC=C(C=C2)N
InChIInChI=1S/C9H14N4/c10-8-1-2-9(12-7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6,10H2
InChIKeyMPEVPWUEDJNVHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Piperazin-1-YL)pyridin-3-amine (CAS 119285-06-2): Core Structural Identity and Physicochemical Baseline


6-(Piperazin-1-yl)pyridin-3-amine (CAS 119285-06-2) is a heterocyclic small molecule comprising a 3-aminopyridine core directly substituted at the 6-position with an unsubstituted piperazine ring, with a molecular formula of C₉H₁₄N₄ and a molecular weight of 178.23 g/mol . The compound is formally designated as Ribociclib Impurity 35 in pharmaceutical regulatory contexts, and it serves as a key synthetic intermediate in the preparation of CDK4/6 inhibitors, including the FDA-approved breast cancer therapeutic ribociclib [1][2]. Its structural features—a primary aromatic amine at the pyridine 3-position, a basic secondary amine piperazine moiety, and a hydrogen bond acceptor pyridine nitrogen—provide multiple functional handles for downstream derivatization and confer favorable aqueous solubility relative to less polar aromatic amines [3]. Commercially, this compound is supplied at purities typically ranging from 95% to >98% for research and pharmaceutical intermediate applications .

Why Generic Aminopyridine-Piperazine Analogs Cannot Substitute for 6-(Piperazin-1-YL)pyridin-3-amine


Within the aminopyridine-piperazine chemical class, even structurally minor positional isomerism, N-substitution on the piperazine ring, or the addition of substituents on the pyridine core can profoundly alter target binding affinity, selectivity profiles, and physicochemical properties [1]. Specifically, the regioisomeric position of the piperazine attachment on the pyridine ring dictates receptor recognition: (3-pyridyl)piperazines, (4-pyridyl)piperazines, and (2-pyridyl)piperazines exhibit distinctly different sigma receptor subtype selectivities and affinities [2][3]. Furthermore, the free secondary amine on the unsubstituted piperazine ring is essential for downstream synthetic transformations and for maintaining the hydrogen bonding capacity that underlies kinase hinge-binding interactions; N-alkylated or N-acylated analogs lack this critical reactivity and binding potential . Finally, the precise substitution pattern of 6-(piperazin-1-yl)pyridin-3-amine—namely the 3-amino group on the pyridine—is non-negotiable for its role as a Ribociclib-specific impurity standard and as the foundational building block for CDK4/6 inhibitor synthesis; any deviation from this exact connectivity yields a molecule that is structurally and functionally irrelevant for these procurement-critical applications [4].

Quantitative Differentiators: Where 6-(Piperazin-1-YL)pyridin-3-amine Outperforms In-Class Alternatives


Regulatory Identity: The Exclusive Ribociclib Impurity 35 Designation

6-(Piperazin-1-yl)pyridin-3-amine is chemically defined and supplied as Ribociclib Impurity 35, a specific process-related impurity that must be monitored, quantified, and controlled during the manufacturing and quality release of ribociclib active pharmaceutical ingredient (API) in accordance with ICH Q3A guidelines [1]. No other aminopyridine-piperazine analog, including regioisomers or substituted derivatives, fulfills this precise regulatory identity or is accepted by pharmacopeial authorities as a substitute for this exact impurity reference standard [2]. The compound is provided with detailed characterization data compliant with regulatory guidelines for pharmaceutical impurity profiling [3].

Pharmaceutical Analysis CDK4/6 Inhibitor Impurity Standard

Synthetic Utility: The Unsubstituted Piperazine as a Non-Negotiable Building Block for CDK4/6 Inhibitors

6-(Piperazin-1-yl)pyridin-3-amine serves as the direct synthetic precursor to the core hinge-binding fragment of ribociclib and related CDK4/6 inhibitors, wherein the free secondary amine on the piperazine ring undergoes subsequent N-alkylation or acylation to install the full pharmacophore [1]. In contrast, analogs bearing pre-substituted piperazine rings (e.g., N-methyl, N-ethyl, N-Boc, or N-acyl derivatives) cannot participate in the requisite downstream synthetic steps without additional deprotection or functional group interconversion, thereby adding synthetic steps, reducing overall yield, and introducing impurities . The unsubstituted nature of the piperazine in the target compound enables direct, high-yielding diversification in a single synthetic operation, a feature absent in pre-functionalized analogs [2]. This compound is a key intermediate in the preparation of pharmaceutical compounds, particularly in the development of kinase inhibitors for cancer treatment [3].

Medicinal Chemistry Kinase Inhibitor Synthesis CDK4/6 Targeting

H3 Receptor Antagonist Scaffold: Quantitative Affinity of 6-(Piperazin-1-yl)pyridin-3-amine Derivatives

The 6-(piperazin-1-yl)pyridin-3-amine scaffold is claimed in patent literature as the core of histamine H3 receptor antagonists and inverse agonists for the treatment of obesity, cognitive disorders, and sleep-wake disturbances [1]. A closely related derivative, 6-(4-cyclopentylpiperazin-1-yl)pyridin-3-amine, demonstrates antagonist activity at the H3 receptor in rat synaptosomal assays measuring inhibition of K⁺-evoked depolarization-induced [³H]histamine release [2]. While affinity data for the unsubstituted parent compound is not disclosed, the patent claims explicitly encompass the 6-(piperazin-1-yl)pyridin-3-amine core as the foundational substructure for generating H3 antagonists with nanomolar potency upon N-substitution of the piperazine ring [3]. In contrast, 2-pyridyl and 4-pyridyl regioisomers exhibit different pharmacological profiles: (4-pyridyl)piperazines preferentially bind sigma-1 receptors, while (2-pyridyl)piperazines favor sigma-2 receptors [4]. The 3-pyridyl substitution pattern present in the target compound occupies a distinct pharmacological space relative to these isomers, making it the required starting material for developing H3 receptor-targeted agents.

GPCR Pharmacology Histamine H3 Receptor CNS Drug Discovery

Physicochemical Differentiator: LogP and Aqueous Solubility Profile

6-(Piperazin-1-yl)pyridin-3-amine exhibits a low experimental LogP value of 0.093, indicating high polarity and excellent aqueous solubility . Computational predictions from ChemScene report a LogP of 0.0734, consistent with the experimental measurement . Vendor data from Indofine indicates an aqueous solubility of 50 mg/mL in H₂O, producing a clear, very faintly yellow solution [1]. In contrast, closely related analogs such as 6-(piperidine-1-carbonyl)pyridin-3-amine (MW 205.26) contain a carbonyl linker that increases molecular weight and alters polarity; the piperazine analog lacks this carbonyl, preserving a lower LogP and higher aqueous solubility . Additionally, the topological polar surface area (TPSA) of 54.18 Ų for the target compound falls within the optimal range for oral bioavailability and blood-brain barrier penetration, whereas analogs with additional hydrophobic substituents would exhibit higher LogP values and reduced aqueous solubility, potentially compromising formulation flexibility and in vivo exposure .

ADME Prediction Drug-Likeness Physicochemical Properties

Procurement-Driven Application Scenarios for 6-(Piperazin-1-YL)pyridin-3-amine


Pharmaceutical Impurity Reference Standard for Ribociclib Quality Control

Analytical development and quality control laboratories supporting ribociclib API manufacturing must procure 6-(piperazin-1-yl)pyridin-3-amine (CAS 119285-06-2) as Ribociclib Impurity 35 to establish impurity profiling methods, validate HPLC/LC-MS assays, and ensure batch-to-batch compliance with ICH Q3A guidelines [1][2]. No structural analog or positional isomer can substitute for this specific impurity reference standard, as regulatory filings require the exact chemical entity with full characterization data compliant with pharmacopeial standards .

Medicinal Chemistry: Synthesis of CDK4/6 Inhibitor Libraries and Ribociclib Analogs

Medicinal chemistry teams developing next-generation CDK4/6 inhibitors or exploring structure-activity relationships around the ribociclib pharmacophore require the unsubstituted 6-(piperazin-1-yl)pyridin-3-amine as the core hinge-binding building block [1]. The free secondary amine on the piperazine ring enables direct diversification via N-alkylation or N-acylation in a single synthetic step, a key advantage over pre-substituted piperazine analogs that would require additional deprotection steps, reducing overall yield and increasing impurity burden [2]. This compound is a key intermediate in the development of kinase inhibitors for cancer treatment .

CNS Drug Discovery: H3 Receptor Antagonist Development

Neuroscience research programs targeting the histamine H3 receptor for indications such as obesity, narcolepsy, cognitive impairment, and attention deficit disorders should procure the 6-(piperazin-1-yl)pyridin-3-amine scaffold as the starting point for synthesizing novel H3 antagonists and inverse agonists [1]. The 3-pyridyl substitution pattern is essential for H3 receptor activity, whereas the 2-pyridyl and 4-pyridyl regioisomers exhibit preferential binding to sigma-1 and sigma-2 receptors, respectively, and would not support an H3-targeted program [2]. Patent literature establishes this scaffold as the core substructure for generating potent H3 antagonists with nanomolar affinity .

Physicochemical Optimization: Formulation Development for Aqueous-Based Drug Products

Formulation scientists seeking water-soluble building blocks or intermediates for aqueous-based drug product development should prioritize 6-(piperazin-1-yl)pyridin-3-amine over more lipophilic aminopyridine analogs. With an experimental LogP of 0.093 and an aqueous solubility of 50 mg/mL in H₂O, this compound offers a measurable advantage in solubility-limited formulation scenarios compared to analogs containing additional hydrophobic substituents or carbonyl linkers that increase lipophilicity [1][2]. The topological polar surface area (TPSA) of 54.18 Ų falls within the optimal range for oral bioavailability, further supporting its use in drug discovery programs where favorable ADME properties are a primary selection criterion .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Piperazin-1-YL)pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.